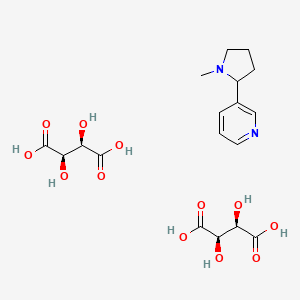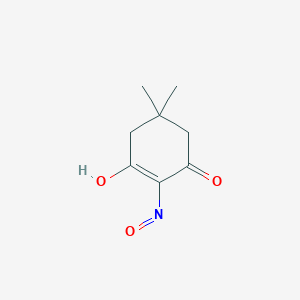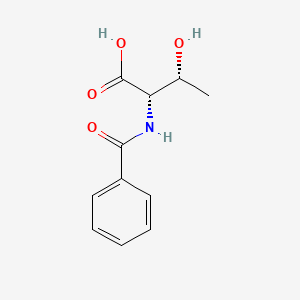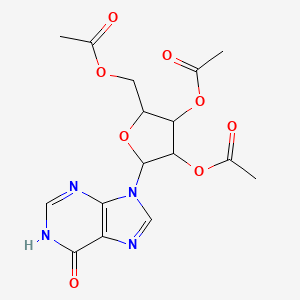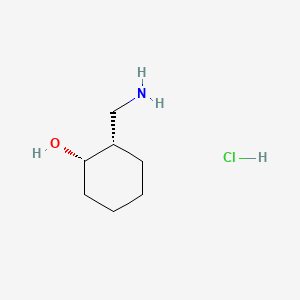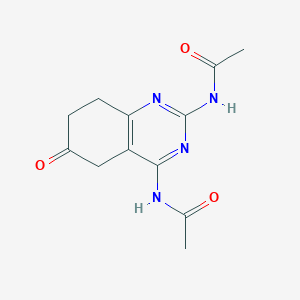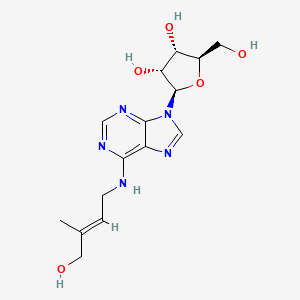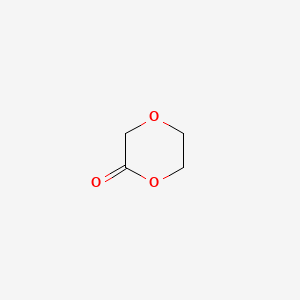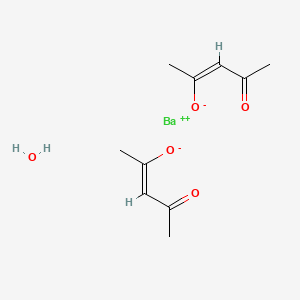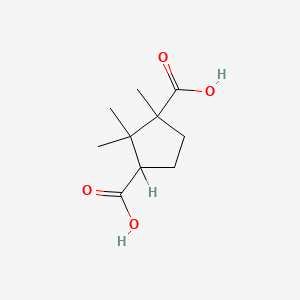
3-(3,6-Dibromo-9H-carbazol-9-YL)propanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,6-Dibromo-9H-carbazol-9-YL)propanoic acid is a chemical compound with the molecular formula C15H11Br2NO2 and a molecular weight of 397.07 g/mol . This compound is characterized by the presence of a carbazole moiety substituted with bromine atoms at the 3 and 6 positions, and a propanoic acid group attached to the nitrogen atom of the carbazole ring . It is a solid substance that is typically stored in a sealed, dry environment at temperatures between 2-8°C .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-Dibromo-9H-carbazol-9-YL)propanoic acid typically involves the bromination of carbazole followed by the introduction of the propanoic acid group. One common synthetic route is as follows:
Bromination of Carbazole: Carbazole is reacted with bromine in the presence of a suitable solvent such as acetic acid or chloroform to introduce bromine atoms at the 3 and 6 positions.
Formation of Propanoic Acid Derivative: The dibrominated carbazole is then reacted with a propanoic acid derivative, such as 3-bromopropanoic acid, under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for 3-(3,6-Dibromo-9H-carbazol-9-YL)propanoic acid are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions
3-(3,6-Dibromo-9H-carbazol-9-YL)propanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the carbazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The carbazole moiety can undergo oxidation to form carbazole-3,6-dione derivatives.
Reduction Reactions: The propanoic acid group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Products: Various substituted carbazole derivatives depending on the nucleophile used.
Oxidation Products: Carbazole-3,6-dione derivatives.
Reduction Products: Propanol derivatives.
科学研究应用
3-(3,6-Dibromo-9H-carbazol-9-YL)propanoic acid has several scientific research applications:
作用机制
The mechanism of action of 3-(3,6-Dibromo-9H-carbazol-9-YL)propanoic acid involves its interaction with various molecular targets and pathways:
相似化合物的比较
Similar Compounds
3,6-Dibromo-9H-carbazole: Lacks the propanoic acid group, making it less versatile in certain chemical reactions.
3,6-Dibromo-9-phenylcarbazole: Contains a phenyl group instead of a propanoic acid group, altering its chemical properties and reactivity.
3,6-Dibromo-9-(3-bromopropyl)-9H-carbazole:
属性
IUPAC Name |
3-(3,6-dibromocarbazol-9-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2NO2/c16-9-1-3-13-11(7-9)12-8-10(17)2-4-14(12)18(13)6-5-15(19)20/h1-4,7-8H,5-6H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKOBLCSKMUWIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(N2CCC(=O)O)C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
